3-Methyl-1-butene
Overview
Description
3-Methyl-1-butene, also known as isopentene, is an organic compound with the molecular formula C5H10. It is a colorless, volatile liquid with a disagreeable odor. This compound is an alkene, characterized by the presence of a carbon-carbon double bond, and is used primarily in organic synthesis .
Mechanism of Action
Target of Action
3-Methyl-1-butene is a type of alkene
Mode of Action
As an alkene, this compound can undergo addition reactions, such as hydrogenation . In the presence of a catalyst, two hydrogens can be added to the carbons of the double bond . This reaction is commonly used in the industrial production of polymers .
Biochemical Pathways
This compound can undergo a carbocation rearrangement, specifically a hydride shift . This process involves the shifting of a hydrogen atom from one carbon to another, resulting in the conversion of a secondary carbocation to a more stable tertiary carbocation .
Pharmacokinetics
It has a boiling point of 293 K and a fusion point of 104.64 K . Its critical temperature and pressure are 452.7 K and 35.3 bar, respectively .
Result of Action
In the context of polymerization, the introduction of this compound co-units can tailor the structure of crystalline polymers . For instance, it has been used in the asymmetric total synthesis of (−)-Linderol A, a potent inhibitor of melanin biosynthesis of cultured B-16 melanoma cells .
Action Environment
The action of this compound can be influenced by environmental factors. For example, the phase transition of polymers containing this compound co-units shows strong dependence on the concentration of these co-units . Additionally, stretching can effectively accelerate phase transition for all polymers studied in this work .
Biochemical Analysis
Biochemical Properties
It is known that it can participate in various chemical reactions due to its unsaturated carbon atoms .
Cellular Effects
It has been suggested that the concentration of 3-Methyl-1-butene co-units can influence the phase transition of polymers .
Molecular Mechanism
It is known that it can participate in various chemical reactions due to its unsaturated carbon atoms .
Temporal Effects in Laboratory Settings
It has been suggested that the concentration of this compound co-units can influence the phase transition of polymers over time .
Metabolic Pathways
It is known that it can participate in various chemical reactions due to its unsaturated carbon atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methyl-1-butene can be synthesized through various methods. One common method involves the isomerization of isoprene alcohol in the presence of a catalyst. The catalyst typically used is a granular Raney nickel type metal alloy, which includes aluminum, nickel, and another metal such as chromium, zinc, molybdenum, or iron. The reaction is carried out at temperatures ranging from 50 to 120 degrees Celsius .
Industrial Production Methods: In industrial settings, this compound is often produced as a byproduct during the refining of petroleum. It can also be obtained through the catalytic cracking of hydrocarbons or the dehydrogenation of isopentane .
Chemical Reactions Analysis
Types of Reactions: 3-Methyl-1-butene undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents.
Reduction: Can be reduced to form alkanes.
Substitution: Undergoes halogenation reactions.
Polymerization: Can polymerize in the presence of catalysts.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel.
Substitution: Halogens like chlorine or bromine.
Polymerization: Catalysts such as metallocenes and methylalumoxane.
Major Products:
Oxidation: Forms alcohols or ketones.
Reduction: Produces alkanes.
Substitution: Yields halogenated alkanes.
Polymerization: Results in polybutene.
Scientific Research Applications
3-Methyl-1-butene has several applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Utilized in the synthesis of biologically active compounds.
Medicine: Involved in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of synthetic rubber and other industrial chemicals.
Comparison with Similar Compounds
1-Butene: Another alkene with the formula C4H8, differing by one carbon atom.
2-Methyl-1-butene: An isomer of 3-Methyl-1-butene with the methyl group attached to the second carbon atom.
2-Methyl-2-butene: Another isomer with the double bond between the second and third carbon atoms.
Uniqueness: this compound is unique due to its specific structure, which influences its reactivity and the types of products it forms in chemical reactions. Its branched structure can affect the physical properties and the behavior of the compound in polymerization reactions, making it distinct from its linear and other branched isomers .
Properties
IUPAC Name |
3-methylbut-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10/c1-4-5(2)3/h4-5H,1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHQXBTXEYZIYOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10 | |
Record name | 3-METHYL-1-BUTENE | |
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Related CAS |
25085-05-6 | |
Record name | Poly(3-methyl-1-butene) | |
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DSSTOX Substance ID |
DTXSID7060336 | |
Record name | 3-Methyl-1-butene | |
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Molecular Weight |
70.13 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
3-methyl-1-butene appears as a colorless volatile liquid with a disagreeable odor. Insoluble in water and less dense than water. Vapors heavier than air. Used to make other chemicals., Gas or Vapor; Liquid, Colorless, extremely volatile liquid or gas; [Hawley] Gaseous above 20 deg C; [CHEMINFO] | |
Record name | 3-METHYL-1-BUTENE | |
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Record name | 1-Butene, 3-methyl- | |
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Boiling Point |
20.1 °C | |
Record name | 3-METHYL-1-BUTENE | |
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Flash Point |
less than 20 °F (NFPA, 2010), -57 °C, BELOW 20 °F (BELOW -7 °C) (CLOSED CUP) | |
Record name | 3-METHYL-1-BUTENE | |
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Record name | 3-Methyl-1-butene | |
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Record name | 3-METHYL-1-BUTENE | |
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Solubility |
Soluble in benzene; miscible in ethanol and ethyl ether, In water, 130 mg/l @ 25 °C. | |
Record name | 3-METHYL-1-BUTENE | |
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Density |
0.6213 @ 25 °C/4 °C | |
Record name | 3-METHYL-1-BUTENE | |
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Vapor Pressure |
903 mm Hg @ 25 °C | |
Record name | 3-METHYL-1-BUTENE | |
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Color/Form |
... gas | |
CAS No. |
563-45-1 | |
Record name | 3-METHYL-1-BUTENE | |
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Record name | 3-Methyl-1-butene | |
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Record name | 3-Methyl-1-butene | |
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Record name | 3-methylbut-1-ene | |
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Record name | 3-METHYL-1-BUTENE | |
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Melting Point |
-168.5 °C | |
Record name | 3-METHYL-1-BUTENE | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Model | Template_relevance |
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Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-methyl-1-butene?
A1: this compound has the molecular formula C5H10 and a molecular weight of 70.13 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: Yes, [] 13C nuclear magnetic resonance (NMR) analysis has been conducted on poly(this compound), providing valuable information about its tacticity. []
Q3: How does the position of the double bond in this compound affect its reactivity in cationic polymerization?
A3: Studies have shown that the position of the double bond in this compound significantly influences its reactivity in cationic polymerization. In comparative studies with other C5 olefins, this compound exhibited lower reactivity than isomers like 2-methyl-1-butene and 2-methyl-2-butene. [] This difference in reactivity is attributed to the stability of the carbocation intermediate formed during the polymerization process.
Q4: Can this compound be used as a co-monomer in polymerization reactions?
A4: Yes, this compound can be copolymerized with other olefins, such as ethylene and propylene, using homogeneous catalysts like metallocenes in the presence of methylaluminoxane (MAO). [, ] The incorporation of this compound, even in small amounts, can significantly impact the properties of the resulting copolymers, such as melting temperature. []
Q5: What is the role of this compound in the production of jet fuel?
A5: this compound is a potential feedstock for the production of jet fuel. It can be used as a low-weight olefin in metathesis reactions with natural oil feedstocks, followed by hydrogenation to produce jet fuel hydrocarbons with desired carbon chain lengths (C5-C16). []
Q6: How does water poisoning affect the catalytic activity of palladium catalysts in isoprene-selective hydrogenation, and what is the role of this compound in this process?
A6: Water poisoning of eggshell Pd/δ-Al2O3 catalysts negatively impacts their performance in isoprene-selective hydrogenation. [] Specifically, it suppresses isoprene hydrogenation and the double bond migration of 2-methyl-1-butene and this compound to 2-methyl-2-butene, while slightly favoring the formation of isopentenes. [] This is attributed to the adsorbed water weakening the bond strength between CO and palladium, impacting hydrogen adsorption and β-hydride formation. []
Q7: Have there been any computational studies on the reactions of this compound?
A7: Yes, theoretical studies have investigated the kinetics of hydrogen atom abstraction from this compound by molecular oxygen (O2). [] Density functional theory calculations were used to determine rate constants, providing insights into the combustion behavior of fuels with allylic hydrogen atoms. []
Q8: What insights do molecular orbital calculations provide about the hydrogenation of isoprene, particularly the selectivity for 2-methyl-1-butene over this compound?
A8: Molecular orbital calculations confirm a steric effect influencing isoprene hydrogenation selectivity. [] The calculations suggest that the adsorption of isoprene molecules with the double bond closer to the methyl group is weaker compared to adsorption on the other side of the double bond. [] This weaker adsorption likely contributes to the preferential formation of 2-methyl-1-butene over this compound during hydrogenation. []
Q9: How does temperature affect the cationic isomerization polymerization of this compound?
A9: Temperature significantly influences the molecular weight and structure of poly(this compound) during cationic isomerization polymerization using AlCl3 catalyst in ethyl chloride solvent. [] Increasing the temperature generally leads to a decrease in molecular weight. [] Additionally, the ratio of 1,3-enchainments to 1,2-units in the polymer chain (structure ratio) is temperature-dependent. [] At very low temperatures (-100°C and below), a significant increase in 1,3-unit formation is observed, indicating a shift in the polymerization mechanism. []
Q10: What are the environmental implications of this compound and its degradation products in cannabis vaping aerosols?
A10: Research indicates that this compound is a significant degradation product of both Δ9-tetrahydrocannabinol (THC) and terpenes during cannabis vaping. [] It forms alongside other compounds like isoprene, 2-methyl-2-butene, and 3-methylcrotonaldehyde. [] While the long-term environmental impact of these specific compounds released from vaping requires further investigation, their presence highlights the need for comprehensive assessments of the environmental consequences of cannabis vaping. []
Q11: How is this compound relevant to research in different scientific disciplines?
A11: this compound finds relevance across various scientific disciplines:
- Polymer Chemistry: Its use as a co-monomer influences polymer properties, offering insights into structure-property relationships. [, , ]
- Catalysis: It serves as a model compound to investigate catalytic isomerization and disproportionation reactions, aiding in the development of efficient catalysts. []
- Combustion Chemistry: Theoretical studies on its reaction with oxygen improve our understanding of fuel combustion processes and aid in developing accurate combustion models. []
- Environmental Science: Its presence as a degradation product in cannabis vaping aerosols necessitates investigations into its environmental fate and potential impact. []
- Food Science: It is identified as a component of the aroma profile of roasted white sesame seeds. []
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